molecular formula C14H15ClN2O4 B2675274 2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one CAS No. 743444-30-6

2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one

Cat. No. B2675274
CAS RN: 743444-30-6
M. Wt: 310.73
InChI Key: KFPGUOHENQBQBS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is also known as CDMQ and has shown promising results in various studies related to medicinal chemistry, drug discovery, and other related fields.

Scientific Research Applications

Tautomerism in N-Heterocycles

The study of tautomerism in side-chain derivatives of n-heterocycles, including compounds with structures related to quinazolin-4-ones, reveals the existence of tautomeric equilibria, which is significant for understanding the chemical behavior and reactivity of such compounds (Mondelli & Merlini, 1966).

Synthesis of 2-Oxazolines

Research on the synthesis of 2-oxazolines from carboxylic acids using related chloro and dimethoxy compounds under mild conditions indicates the versatility of these compounds in synthesizing heterocyclic structures, which are valuable in medicinal chemistry and material science (Bandgar & Pandit, 2003).

Cycloaddition Reactions

The solvent-free cycloaddition reactions involving imidates derived from similar compounds demonstrate a method for synthesizing oxazolines, bis-oxazolines, and imidazoline-5-ones, highlighting the compound's utility in constructing complex heterocycles (Lerestif et al., 1997).

Synthesis of Heterosubstituted Cyclopropanes

Research into the Michael addition of chloroalkyloxazolines to electron-poor alkenes for synthesizing heterosubstituted cyclopropanes showcases the reactivity of chloroalkyloxazoline derivatives in creating structurally complex and potentially bioactive molecules (Rocchetti et al., 2003).

Synthesis and Chromatography

The synthesis and chromatographic analysis of compounds for use in liquid chromatographic fluorimetric assays, such as the derivatization of methylglyoxal with 1,2-diamino-4,5-dimethoxybenzene, underscore the importance of quinazolinone derivatives in analytical chemistry (McLellan & Thornalley, 1992).

properties

IUPAC Name

2-(chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-8(18)7-17-13(6-15)16-10-5-12(21-3)11(20-2)4-9(10)14(17)19/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPGUOHENQBQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NC2=CC(=C(C=C2C1=O)OC)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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